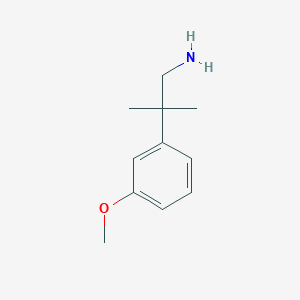

2-(3-Methoxyphenyl)-2-methylpropan-1-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metabolic and Chemical Studies

O-Demethylation : Research conducted by Zweig and Castagnoli (1977) explored the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, examining metabolites with similarities to the sympatholytic agent "6-hydroxydopamine" (Zweig & Castagnoli, 1977).

Catalytic Amination : A study by Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the potential for producing 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).

Structural and Synthesis Research

Synthesis of Chiral Ligands : A 2008 study by Yang, Hirose, and Zhang focused on the synthesis of novel chiral tridentate aminophenol ligands, highlighting the use of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in achieving high yield and enantioselectivity for diethylzinc additions to aldehydes (Yang, Hirose, & Zhang, 2008).

Gas Chromatographic Analysis : Noggle, Clark, and Deruiter (1995) explored the synthesis of methamphetamine from allylbenzene using gas chromatography-mass spectrometry, highlighting the role of related compounds in analytical chemistry (Noggle, Clark, & Deruiter, 1995).

Pharmacological and Biological Research

Monoamine Oxidase Inhibiting Activity : Ferguson and Keller (1975) investigated the monoamine oxidase inhibiting activity of 4-methoxy-beta-hydroxyphenethylamines, a related class of compounds, indicating the potential pharmacological relevance of similar structures (Ferguson & Keller, 1975).

Antifeedant Activity : Chattopadhyay et al. (2004) synthesized 3-(4-methoxyphenyl)-1-methylpropylamine from betuligenol, noting its significant growth inhibition and antifeedant activity, demonstrating its potential in biological applications (Chattopadhyay et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for many drugs.

Mode of Action

Compounds with similar structures, such as apocynin, have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes

Biochemical Pathways

For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota from dietary polyphenols, has been found to improve hepatic lipid metabolism via GPR41 .

Pharmacokinetics

Similar compounds such as curcumin, which contains a 1,7-bis-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione structure, have been found to have low systemic bioavailability following oral dosing

Result of Action

Similar compounds have been found to have antioxidant activity

Biochemische Analyse

Biochemical Properties

2-(3-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . The interaction with MAO-B suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the STAT3 signaling pathway, which is crucial for cell growth and survival . Additionally, it has been observed to alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with MAO-B results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters such as dopamine and serotonin . This inhibition can lead to enhanced neurotransmission and improved mood and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s localization and accumulation within tissues, affecting its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action.

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBGWPHAHMWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484205 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-46-6 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

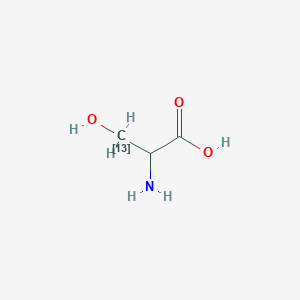

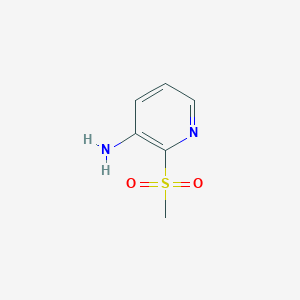

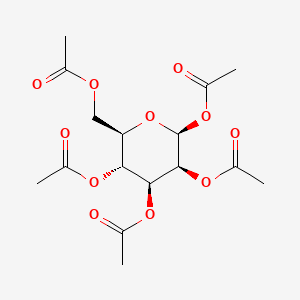

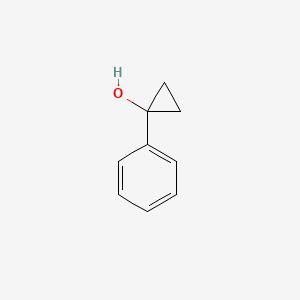

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)